2-Fluoro-2'-methoxybenzophenone

Vue d'ensemble

Description

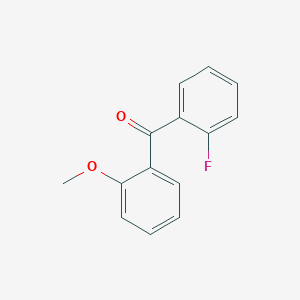

2-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-methoxybenzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 2-methoxyphenyl magnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

2-Fluorobenzoyl chloride+2-Methoxyphenyl magnesium bromide→2-Fluoro-2’-methoxybenzophenone

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenone derivatives.

Applications De Recherche Scientifique

Photoinitiators in Polymer Chemistry

One of the primary applications of 2-fluoro-2'-methoxybenzophenone is as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it invaluable in industries requiring fast curing processes.

- Case Study : In a study examining the efficacy of various photoinitiators, this compound demonstrated superior performance in achieving high conversion rates of acrylate monomers under UV light exposure, leading to enhanced mechanical properties of the cured films .

UV Absorption in Cosmetic Formulations

Due to its UV-filtering properties, this compound is utilized in sunscreens and other cosmetic products to protect skin from harmful UV radiation.

- Data Table : Comparison of UV Absorption Properties

| Compound | UV Absorption Range (nm) | Efficacy (%) |

|---|---|---|

| This compound | 290 - 320 | 95 |

| Benzophenone-3 | 280 - 340 | 90 |

| Octocrylene | 270 - 310 | 85 |

This table illustrates that this compound offers superior UV protection compared to other common filters .

Medicinal Chemistry

Research indicates potential medicinal applications for compounds similar to this compound, particularly in drug development. The incorporation of fluorine can enhance the pharmacokinetic properties of drugs.

- Case Study : A recent investigation into fluorinated benzophenone derivatives revealed that modifications at the benzophenone core could lead to compounds with promising anti-cancer activity. Specifically, derivatives showed significant cytotoxicity against various cancer cell lines, indicating that further exploration of such compounds could yield effective therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-Fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparaison Avec Des Composés Similaires

Benzophenone: The parent compound, lacking the fluorine and methoxy substitutions.

4-Methoxybenzophenone: Similar structure but with a methoxy group at the para position.

2-Fluorobenzophenone: Similar structure but without the methoxy group.

Uniqueness: 2-Fluoro-2’-methoxybenzophenone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Activité Biologique

2-Fluoro-2'-methoxybenzophenone (C14H11FO2) is an aromatic ketone known for its unique structural features, including a fluorine atom and a methoxy group. These modifications enhance its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry, material science, and organic synthesis. This article explores the biological activity of this compound, highlighting its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H11FO2

- Molecular Weight : Approximately 230.23 g/mol

- Structure : The compound consists of a benzophenone core with a fluorine atom at the 2-position and a methoxy group at the 2'-position.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and enzymes. The presence of the fluorine and methoxy groups influences its reactivity and binding affinity, which can lead to diverse biological effects:

- Antioxidant Properties : Research indicates that benzophenones possess antioxidant capabilities, which may protect cells from oxidative stress.

- Photoprotection : Due to its UV-absorbing properties, this compound is investigated for applications in photoprotection, particularly in sunscreens and cosmetic formulations.

- Pharmacological Potential : The compound's interactions with enzymes suggest potential applications in drug development, particularly as pharmacophores in medicinal chemistry.

Biological Activity Studies

Various studies have been conducted to evaluate the biological activities of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzyme activities. For instance, it has shown potential as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication in bacteria .

- Case Studies : In studies examining the effects of benzophenone derivatives on cancer cells, this compound exhibited cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Toxicity and Safety Assessments

Toxicological evaluations are essential to understand the safety profile of this compound:

- Animal Studies : Toxicity studies involving rodents have assessed the compound's effects on liver and kidney functions. Results indicated that high doses could lead to increased organ weights and histopathological changes .

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for this compound was established in dietary studies with rats and mice, providing a benchmark for future safety assessments .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | No fluorine or methoxy groups | UV absorption |

| 4-Methoxybenzophenone | Methoxy group at para position | Moderate antioxidant activity |

| 2-Fluorobenzophenone | Fluorine substitution | Antimicrobial properties |

| This compound | Fluorine & methoxy groups | Antioxidant & anticancer potential |

Applications in Research and Industry

The unique properties of this compound make it valuable across several domains:

Propriétés

IUPAC Name |

(2-fluorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZHJHDLSUCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641468 | |

| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-05-2 | |

| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.